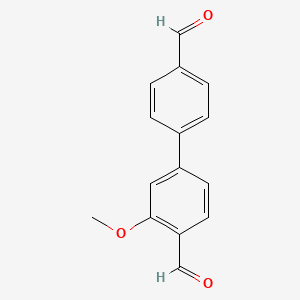

4-(4-Formylphenyl)-2-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-formylphenyl)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15-8-13(6-7-14(15)10-17)12-4-2-11(9-16)3-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLBLDFGXYGVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233363 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426958-52-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 4 Formylphenyl 2 Methoxybenzaldehyde

Strategies for Constructing the Biaryl Moiety

The formation of the C-C bond linking the two phenyl rings is a critical step in the synthesis of the target molecule's backbone. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose.

Transition metal-catalyzed reactions provide a powerful toolkit for the formation of biaryl linkages.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile and widely used methods for creating C(sp²)–C(sp²) bonds. nih.gov It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many starting materials. nih.gov For the synthesis of the target compound's core, this could involve coupling (4-formylphenyl)boronic acid with 1-bromo-2-methoxybenzene followed by formylation, or coupling 4-bromobenzaldehyde with (2-methoxy-X-phenyl)boronic acid where X is a precursor to the second formyl group. A key to successful coupling is the selection of an appropriate catalyst, base, and solvent system.

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Common for electron-deficient boronic acids. |

| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Effective for challenging substrates like unprotected anilines. nih.gov |

| [Pd(IPr)(cin)Cl] | K₃PO₄ | Toluene/H₂O | Room Temp | High efficiency with N-heterocyclic carbene (NHC) ligands. |

Heck Reaction: The Mizoroki-Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgnih.gov While its primary application is the synthesis of substituted alkenes, intramolecular versions are highly efficient, and intermolecular variants can be adapted for biaryl synthesis, though it is a less direct route than Suzuki coupling for this specific target. nih.govlibretexts.org The reaction generally proceeds with a palladium catalyst and a base, such as triethylamine or potassium carbonate. wikipedia.org

Beyond traditional palladium-catalyzed methods, other strategies for biaryl synthesis have emerged. Decarboxylative coupling, for instance, uses carboxylic acids as readily available and stable coupling partners, avoiding the need for pre-formed organometallic reagents. researchgate.net This approach involves the metal-catalyzed decarboxylation of an aromatic carboxylic acid to generate an organometallic intermediate in situ, which then couples with an aryl halide. This method represents a greener alternative by utilizing different starting materials and potentially reducing waste streams.

Introduction and Functionalization of Aldehyde Groups

The introduction of the two formyl groups can be achieved either by direct formylation of the aromatic rings or by the transformation of pre-existing functional groups.

These reactions install an aldehyde group directly onto an aromatic ring through electrophilic aromatic substitution.

Vilsmeier-Haack Reaction: This is a mild and efficient method for formylating electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org The resulting electrophilic chloriminium salt reacts with the activated aromatic ring, and subsequent hydrolysis yields the aldehyde. chemistrysteps.com Given the presence of the electron-donating methoxy (B1213986) group, the 2-methoxy-substituted ring of a biaryl precursor would be activated towards this formylation.

Gattermann-Koch Synthesis: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. wikipedia.orgbyjus.com However, the Gattermann-Koch reaction is generally not applicable to phenol or phenol ether substrates, limiting its direct use on the methoxy-substituted ring of the target molecule's precursors. wikipedia.orgbyjus.com

Reimer-Tiemann Reaction: This method is specifically for the ortho-formylation of phenols. mychemblog.comwikipedia.org It involves the reaction of a phenol with chloroform (CHCl₃) in a strong basic solution. wikipedia.orgjk-sci.com The reactive electrophile is dichlorocarbene, which is generated in situ. wikipedia.org For the synthesis of the target compound, this reaction could be applied to a biphenyl (B1667301) phenol precursor, which would then be methylated to give the final 2-methoxy group. The reaction typically gives ortho-formylation as the major product. mychemblog.comjk-sci.com

| Reaction | Substrate Requirement | Reagents | Key Intermediate |

| Vilsmeier-Haack | Electron-rich arenes | DMF, POCl₃ | Chloriminium salt cambridge.org |

| Gattermann-Koch | Alkylbenzenes, polycyclic arenes | CO, HCl, AlCl₃/CuCl | Formyl cation byjus.com |

| Reimer-Tiemann | Phenols, electron-rich heterocycles | CHCl₃, strong base (e.g., NaOH) | Dichlorocarbene wikipedia.org |

An alternative to direct formylation is the oxidation of a benzylic methyl or alcohol group. This strategy is attractive if the corresponding substituted biaryl precursors are readily accessible. The partial oxidation of methylarenes to aldehydes can be challenging due to the potential for overoxidation to the carboxylic acid. nih.gov However, various methods have been developed to achieve this transformation selectively.

| Oxidant/Method | Precursor | Notes |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Methylarene | Can selectively oxidize an aromatic methyl group to an aldehyde. stackexchange.com |

| Electrochemical Oxidation | Methylarene | Offers a reagent-free approach to benzylic oxygenation, potentially avoiding harsh chemical oxidants. nih.gov |

| Oxodiperoxo Molybdenum Catalyst | Methylarene | Uses H₂O₂ as a green oxidant in water for selective oxidation. organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Benzyl (B1604629) Alcohol | A standard reagent for the selective oxidation of primary alcohols to aldehydes. |

Nucleophilic aromatic substitution (SNAr) is a pathway for functionalizing aromatic rings that are activated by strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The mechanism involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. chemistrysteps.commasterorganicchemistry.com To introduce a formyl group via this method, one could envision a reaction where a suitable nucleophile attacks an aryl halide bearing electron-withdrawing groups. For instance, a synthetic equivalent of the formyl anion could be used. More practically, a phenoxide can act as a nucleophile, displacing a halide on an activated benzaldehyde (B42025) derivative. A patented method for a structurally related ether, 4-(4-formylphenoxy)benzaldehyde, involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde, where the phenoxide displaces the fluoride. google.com This suggests a potential, albeit different, SNAr-type strategy for constructing molecules with formylphenyl moieties.

Incorporation and Transformation of the Methoxy Group

The methoxy group at the C2 position of the biphenyl system is a key structural feature that influences the molecule's conformation and electronic properties. Its introduction and retention throughout a multi-step synthesis require careful consideration of the reaction conditions.

The methoxy group is typically introduced via the O-methylation of a corresponding hydroxy-substituted precursor. This transformation is a common and well-established reaction in organic synthesis. For the synthesis of a precursor to 4-(4-Formylphenyl)-2-methoxybenzaldehyde, such as 2-bromo-6-hydroxybenzaldehyde, methylation can be achieved using various methylating agents in the presence of a base.

Commonly employed methylating agents include dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI). The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. Strong bases like sodium hydride (NaH) or weaker bases such as potassium carbonate (K₂CO₃) can be used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the methylating agent. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972).

In instances where selective methylation of a dihydroxy compound is required, protecting group strategies may be necessary to ensure that only the desired hydroxyl group is methylated. However, for a precursor like 2-bromo-6-hydroxybenzaldehyde, direct methylation is straightforward.

The methoxy group is generally stable under a wide range of reaction conditions, including the palladium-catalyzed Suzuki-Miyaura coupling. Its ether linkage is robust and does not typically cleave under the basic conditions used for the coupling reaction. This stability is a significant advantage in multi-step syntheses.

Furthermore, the methoxy group can influence the regioselectivity of subsequent reactions. As an electron-donating group, it activates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. This directing effect can be strategically utilized in the synthesis of more complex derivatives. During the Suzuki-Miyaura coupling, the methoxy group's presence on one of the coupling partners does not interfere with the reaction, and it is well-tolerated by the palladium catalyst systems.

Regioselective Synthesis Considerations

The precise placement of the methoxy and formyl groups in this compound is paramount. Regioselectivity can be achieved through careful selection of starting materials for cross-coupling reactions or by employing directed functionalization techniques.

The Suzuki-Miyaura cross-coupling reaction provides an excellent method for controlling the regiochemistry of the resulting biphenyl. By starting with precursors where the substituents are already in the desired positions, the coupling reaction forms the C-C bond at the specific sites of the halogen and the boronic acid group.

For the synthesis of this compound, a highly regioselective approach would involve the coupling of a 2-substituted methoxybenzene derivative with a 4-substituted phenylboronic acid. A prime example is the reaction between 2-bromo-6-methoxybenzaldehyde and 4-formylphenylboronic acid. The palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling exclusively at the positions of the bromine and boron, thus ensuring the formation of the desired 2,4'-disubstituted biphenyl structure. The commercial availability of a wide range of substituted aryl halides and arylboronic acids makes this a versatile and reliable strategy. tcichemicals.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

The methoxy group is known to be a moderate DMG. organic-chemistry.org In the context of synthesizing this compound, DoM could be employed in several ways. For instance, starting with 2-methoxybiphenyl, treatment with a strong base like n-butyllithium could lead to lithiation at the position ortho to the methoxy group. Quenching this lithiated intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would introduce the formyl group at the desired C2 position. This approach offers an alternative route to establish the substitution pattern on one of the rings. The relative directing ability of different DMGs has been studied, and while the methoxy group is not the strongest, it can be effective, particularly in the absence of more powerful directing groups. organic-chemistry.org

High-Yield and Green Chemistry Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of high-yield and environmentally sustainable methods. For the synthesis of biphenyl derivatives, significant progress has been made in developing "green" Suzuki-Miyaura coupling protocols. These methods aim to reduce waste, use less toxic solvents, and employ more efficient and recyclable catalysts.

Microwave-assisted synthesis has also emerged as a green technology for accelerating organic reactions. Microwave heating can significantly reduce reaction times, often from hours to minutes, leading to increased energy efficiency and potentially higher yields by minimizing the formation of byproducts. The combination of aqueous conditions, a recyclable catalyst, and microwave irradiation represents a highly efficient and green protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Chemical Reactivity and Transformation Pathways of 4 4 Formylphenyl 2 Methoxybenzaldehyde and Its Analogues

Reactions at the Aldehyde Functionalities

The two aldehyde groups in 4-(4-formylphenyl)-2-methoxybenzaldehyde are the primary sites of chemical reactivity. Their susceptibility to nucleophilic attack and oxidation/reduction reactions allows for a variety of transformations.

Aldol (B89426) and Knoevenagel condensations are powerful C-C bond-forming reactions that are readily undergone by aldehydes. In the case of dialdehydes like this compound, these reactions can lead to the formation of complex molecular architectures.

Aldol Condensation : This reaction involves the reaction of an enolate with a carbonyl compound. For instance, the base-catalyzed aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone (B3395972) results in the formation of 4-(4'-methoxyphenyl)-3-buten-2-one. azom.commagritek.com A similar reaction with this compound could proceed in a stepwise manner to yield mono- and bis-addition products. magritek.com The Claisen-Schmidt condensation, a variant of the aldol condensation, is particularly useful for synthesizing chalcones, which are known for their biological activities. researchgate.netwinthrop.edu

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine (B6355638) as a catalyst exemplifies this transformation. wikipedia.org A key feature of the Knoevenagel condensation is the subsequent dehydration that leads to the formation of an α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org Environmentally friendly, solvent-free Knoevenagel condensation procedures have also been developed using benign amines or ammonium (B1175870) salts as catalysts. tue.nl

The following table summarizes representative condensation reactions:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aldol Condensation (Claisen-Schmidt) | p-Anisaldehyde, Acetone | Potassium hydroxide (B78521) in water/ethanol | 4-(4'-methoxyphenyl)-3-buten-2-one | azom.commagritek.com |

| Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine in ethanol | Enone charge transfer complex | wikipedia.org |

| Knoevenagel Condensation (Doebner Modification) | Acrolein, Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |

| Green Knoevenagel Condensation | Syringaldehyde, Malonic acid | Ammonium salts (solvent-free) | Sinapinic acid | tue.nl |

The aldehyde groups of this compound can be oxidized to the corresponding carboxylic acids. Various oxidizing agents can be employed for this transformation, with the choice of reagent often determining the selectivity, especially when other oxidizable functional groups are present.

A recently developed method utilizes potassium tert-butoxide as an oxygen source for the chemoselective oxidation of aromatic aldehydes to their corresponding carboxylic acids. rsc.orgrsc.org This method is noteworthy for its operational simplicity and high chemoselectivity, allowing for the oxidation of an aldehyde in the presence of more susceptible functional groups. rsc.org Conventional methods often employ stoichiometric amounts of oxidants like chromium salts, permanganates, or silver salts, which can generate toxic byproducts. rsc.org More environmentally benign methods have been developed using catalysts with H2O2 or molecular oxygen. rsc.org For instance, the oxidation of aromatic aldehydes to arenecarboxylic acids can be achieved using an ebselen-tert-butyl hydroperoxide catalytic system. documentsdelivered.com

The aldehyde functionalities can be readily reduced to the corresponding primary alcohols. The choice of reducing agent is crucial for achieving chemoselectivity, particularly in the presence of other reducible groups.

Enzymatic reductions offer a green and highly selective alternative to chemical methods. nih.gov For example, E. coli whole cells can selectively reduce a variety of aldehydes to their corresponding alcohols. nih.gov Electron-donating groups on the aromatic ring, such as a methoxy (B1213986) group, can activate the reduction. nih.gov Another approach involves the use of Aloe vera extracts under microwave irradiation for the bioreduction of aromatic aldehydes. scielo.org.mx

Chemical methods for selective aldehyde reduction are also well-established. A system of sodium borohydride (B1222165) and sodium oxalate (B1200264) in water can efficiently reduce aldehydes in the presence of ketones. orientjchem.org Dual catalytic systems, such as those employing cobalt and copper under visible light, can also achieve the selective reduction of aromatic aldehydes. rsc.org The reduction of carboxylic acids, a related transformation, can be achieved using sodium borohydride after activation of the carboxylic acid, for instance, as a mixed anhydride. nih.govnih.gov

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. scirp.orgusu.ac.idusu.ac.idrsc.org This condensation reaction is reversible and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. scirp.orgrsc.org The formation of a Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum. usu.ac.idusu.ac.id The reaction can be catalyzed by acids and may be accelerated by microwave irradiation. scirp.org

Similarly, aldehydes react with hydroxylamine (B1172632) to form oximes. These reactions are important for the characterization and derivatization of aldehydes.

The following table provides examples of imine formation reactions:

| Aldehyde | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline-2,9-dialdehyde | Sulfur-containing amines | Reflux or microwave, H₂SO₄ catalyst | Schiff Base | scirp.org |

| Cellulose dialdehyde (B1249045) | Ethylenediamine or Aniline | Condensation reaction | Schiff Base | usu.ac.id |

| Dialdehyde alginate | Chitosan | Condensation reaction | Schiff Base | usu.ac.id |

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. byjus.comwikipedia.orgyoutube.comlibretexts.orgyoutube.com Since the aldehyde groups in this compound lack α-hydrogens, they are susceptible to this transformation under strongly basic conditions. byjus.comchemistrysteps.com

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule. wikipedia.orgyoutube.comchemistrysteps.com In the case of a dialdehyde, an intramolecular Cannizzaro reaction can occur, where one aldehyde group is oxidized and the other is reduced within the same molecule. byjus.combeilstein-journals.orgyoutube.com For the reaction to be efficient, the aldehyde functionalities need to be in close proximity. beilstein-journals.org A crossed Cannizzaro reaction is also possible, where an aldehyde is reacted with a more reactive aldehyde, such as formaldehyde, which acts as the reductant. chemistrysteps.comorganic-chemistry.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the benzene (B151609) ring is generally less reactive than the aldehyde functionalities. However, under certain conditions, it can undergo cleavage (demethylation) to yield a hydroxyl group.

Demethylation of methoxy-substituted benzaldehydes can be achieved using reagents like magnesium iodide etherate. mdma.ch This reagent is particularly effective for demethylating a methoxy group that is ortho to a carbonyl group. mdma.ch In cases of asymmetrically substituted dimethoxybenzaldehydes, regioselective demethylation can occur, often at the more sterically hindered methoxy group. mdma.ch This selectivity is influenced by the formation of chelation complexes with the magnesium ion. mdma.ch The cleavage of the methoxy group in 3-(chloromethyl)-4-methoxybenzaldehyde (B122957) has also been reported in the presence of sodium methoxide (B1231860) and dodecanethiol. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| p-Anisaldehyde (4-methoxybenzaldehyde) |

| Acetone |

| 4-(4'-methoxyphenyl)-3-buten-2-one |

| Chalcones |

| 2-Methoxybenzaldehyde |

| Thiobarbituric acid |

| Piperidine |

| Acrolein |

| Malonic acid |

| Pyridine |

| trans-2,4-Pentadienoic acid |

| Syringaldehyde |

| Sinapinic acid |

| Potassium tert-butoxide |

| Ebselen |

| tert-Butyl hydroperoxide |

| Sodium borohydride |

| Sodium oxalate |

| 1,10-Phenanthroline-2,9-dialdehyde |

| Cellulose dialdehyde |

| Ethylenediamine |

| Aniline |

| Dialdehyde alginate |

| Chitosan |

| Formaldehyde |

| Magnesium iodide etherate |

| 3-(Chloromethyl)-4-methoxybenzaldehyde |

| Sodium methoxide |

| Dodecanethiol |

Demethylation Reactions

The conversion of the methoxy group in this compound to a hydroxyl group represents a key transformation, potentially unlocking different reactivity patterns or enabling the synthesis of valuable phenolic compounds. This O-demethylation of aryl methyl ethers can be achieved through various methods, often requiring harsh conditions due to the stability of the methyl ether linkage. chem-station.com

Commonly employed reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com The mechanism with BBr₃ involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Similarly, demethylation with HBr proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. rsc.org For substrates with ortho-electron-withdrawing groups, such as the target molecule, AlCl₃ can be a particularly effective reagent, with the reaction potentially being assisted by chelation between the aluminum center, the methoxy oxygen, and the ortho-formyl group. researchgate.net

More modern and milder methods have also been developed. Acidic concentrated lithium bromide (ACLB) has been shown to efficiently demethylate lignin-derived aromatic compounds under moderate conditions (e.g., 110 °C). rsc.org Interestingly, studies on related compounds show that aromatics with two methoxy groups can be demethylated faster than those with one. rsc.org Another facile method specific for methyl ethers involves the use of lithium diphenylphosphide, which can proceed in high yield without affecting other functional groups like ethyl ethers. orgsyn.org Biocatalytic approaches offer a green alternative; for instance, a cobalamin-dependent veratrol-O-demethylase has been used for the oxygen-independent, regioselective demethylation of various aryl methyl ethers. acs.org In the case of 3,4-dimethoxybenzaldehyde, this enzyme showed clear regioselectivity for the para-methoxy group. acs.org

Table 1: Selected Reagents for Demethylation of Aryl Methyl Ethers This table is interactive. You can sort and filter the data.

| Reagent | Typical Conditions | Mechanism/Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (-78°C to RT) | Strong Lewis acid; forms complex with ether oxygen, followed by Sₙ2 attack by Br⁻. Highly reactive and moisture-sensitive. chem-station.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or acetonitrile, heating | Strong Lewis acid; reactivity is lower than BBr₃. Efficient for ethers with ortho-electron-withdrawing groups via chelation. chem-station.comresearchgate.net |

| Hydrobromic Acid (HBr, 47%) | Heating (~130°C), with or without acetic acid | Strong Brønsted acid; protonation of ether oxygen followed by Sₙ2 attack by Br⁻. rsc.org |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110°C | Protonation of ether oxygen followed by Sₙ2 substitution with bromide under moderate conditions. rsc.org |

| Lithium Diphenylphosphide (LiPPh₂) | Refluxing THF | Nucleophilic demethylation; specific for methyl ethers and can be performed in the presence of other functional groups. orgsyn.org |

| Veratrol-O-demethylase (VdmB) | Biocatalytic, mild conditions | Oxygen-independent methyl transfer to an acceptor molecule; can exhibit high regioselectivity. acs.org |

Influence of the Methoxy Group on Aromatic Ring Reactivity

The methoxy group (-OCH₃) exerts a powerful, dual electronic influence on the aromatic ring to which it is attached. This duality stems from the competition between two opposing effects: a resonance effect and an inductive effect. stackexchange.comvaia.com

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. stackexchange.comresearchgate.net This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is generally dominant and makes the methoxy group a strong activating, ortho-para directing substituent in electrophilic aromatic substitution reactions. stackexchange.comlibretexts.org

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. vaia.comlibretexts.org This effect deactivates the entire ring to some extent, but its influence is most pronounced at the meta position, where the resonance effect is absent. vaia.com

In this compound, the methoxy group is ortho to the biaryl linkage and meta to the formyl group on the same ring. Its strong activating +M effect would significantly enhance the reactivity of its parent ring toward electrophiles at the positions ortho and para to itself (positions 3 and 5), while the -I effect would slightly temper this activation. The Hammett equation quantifies these effects, classifying a para-methoxy group as electron-donating while a meta-methoxy group is considered electron-withdrawing. wikipedia.org The position of the methoxy group has also been shown to be a crucial factor in influencing catalytic activity during the oxidation of substituted benzyl (B1604629) alcohols. researchgate.net

Reactions Involving the Biaryl Linkage

The central C-C single bond connecting the two aromatic rings is a defining feature of the molecule, imparting specific conformational properties and offering unique opportunities for chemical transformations.

Rotational Barriers and Conformational Dynamics

Rotation around the central C-C bond in biphenyl (B1667301) derivatives is often hindered, a phenomenon primarily dictated by steric interactions between substituents at the ortho positions. rsc.org While unsubstituted biphenyl has a relatively low rotational barrier, the presence of groups at the 2, 2', 6, or 6' positions can dramatically increase this barrier, potentially leading to atropisomerism—the existence of stereoisomers resulting from restricted rotation. rsc.orgresearchgate.net

In this compound, the 2-methoxy group and the formyl group on the adjacent ring (at the 4-position, but effectively ortho to the other ring's substituents from a steric standpoint across the bond) create significant steric clash. This hindrance restricts free rotation, forcing the two phenyl rings into a twisted, non-planar conformation. The energy required to overcome this steric strain and force the molecule through a planar or perpendicular transition state is known as the rotational barrier. acs.org Experimental determination of these barriers can often be accomplished using variable temperature NMR studies. rsc.org For comparison, the racemization energy for some 2,2'-disubstituted biphenyls can be quite high, indicating significant optical stability. rsc.org

Table 2: Representative Rotational Energy Barriers in Substituted Biphenyls This table is interactive. You can sort and filter the data.

| Biphenyl Derivative | Ortho-Substituents | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Biphenyl | H, H | ~1.5 (at 0°) & ~1.6 (at 90°) | Experimental |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | ~15 | Theoretical |

| 2,2'-Difluorobiphenyl | F, F | Has a double minimum | Theoretical |

| 2,2'-Dichlorobiphenyl | Cl, Cl | Has a single minimum | Theoretical |

| 3,4-Dimethoxy-2-(5-methoxy-2-vinylphenyl)stilbene | Complex | 27.8 | Experimental (Racemization) |

Note: Data compiled from various sources for comparative purposes. rsc.orgresearchgate.netcomporgchem.com

Potential for Intramolecular Cyclization or Rearrangement

The proximity of the two formyl groups across the biphenyl scaffold in this compound and its isomers creates the potential for intramolecular reactions to form new ring systems. Biphenyl-2,2'-dicarbaldehydes, for instance, are known to undergo an intramolecular Cannizzaro reaction in the presence of a base. epa.gov This reaction involves the disproportionation of the two aldehyde groups to form a carboxylic acid and an alcohol, which in this intramolecular case would lead to the formation of a lactone.

Furthermore, research has shown that 1,1'-biphenyl aldehydes can undergo intramolecular cyclization promoted by reagents like potassium tert-butoxide (KOt-Bu) in DMF to yield phenanthrene (B1679779) derivatives. rsc.orgrsc.org This transformation is proposed to proceed through a free radical pathway. rsc.org Other types of intramolecular cyclizations across biphenyl linkages have also been reported, such as the formation of carbazoles from N-(biphenyl)amines or complex polycyclic aromatic hydrocarbons via Diels-Alder type reactions in strained systems, highlighting the versatility of the biphenyl core in constructing fused-ring structures. acs.orgnih.gov

Substituent Effects on Reaction Kinetics and Thermodynamics

The rate and equilibrium of reactions involving this compound are profoundly influenced by the combined electronic and steric properties of its formyl and methoxy substituents.

Electronic and Steric Influences of Formyl and Methoxy Groups

The formyl (-CHO) and methoxy (-OCH₃) groups have opposing electronic characteristics that modulate the reactivity of the aromatic rings.

Formyl Group: The carbonyl group is strongly electron-withdrawing through both induction (-I) and resonance (-M). This effect significantly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

The interplay of these groups makes the two aromatic rings electronically distinct. The ring bearing only the para-formyl group is strongly deactivated. The reactivity of the other ring is a balance between the powerful activating effect of the ortho-methoxy group and the deactivating effect of the formyl group on the other ring, transmitted through the biphenyl system. Studies on the kinetics of reactions in biphenyl series have shown that electronic effects from substituents on one ring can be effectively transmitted to the reactive center on the other, and this transmission can be described by Hammett-type relationships. rsc.org

Sterically, both the formyl and methoxy groups contribute to the molecule's bulk. The ortho-methoxy group, in particular, creates significant steric hindrance around the biaryl linkage and one of the aldehyde functions. rsc.org This steric crowding can hinder the approach of reagents, thereby slowing down reaction rates. For example, in certain organocatalyzed aldol reactions, it was observed that benzaldehydes with electron-donating groups like methoxy showed lower reactivity, which was attributed to stronger surface interactions that inhibited the formation of a key intermediate. d-nb.info

Table 3: Electronic and Steric Properties of Formyl and Methoxy Substituents This table is interactive. You can sort and filter the data.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Aromatic Ring | Notes on Steric Effect |

|---|---|---|---|---|

| Formyl (-CHO) | -I (Withdrawing) | -M (Withdrawing) | Strongly deactivating, meta-directing | Moderately bulky, can influence conformational preference. |

| Methoxy (-OCH₃) | -I (Withdrawing) | +M (Donating) | Strongly activating, ortho, para-directing | Can exert significant steric hindrance, especially at an ortho position. rsc.org |

Impact on Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)

The presence of two distinct aldehyde groups and a substituted biphenyl core in this compound introduces significant considerations for reaction selectivity.

Chemoselectivity:

The two aldehyde groups in an unsymmetrical dialdehyde like this compound exhibit different reactivities, which can be exploited for chemoselective transformations. The aldehyde at the 4'-position is a standard aromatic aldehyde, while the aldehyde at the 4-position is influenced by the ortho-methoxy group. The methoxy group, being electron-donating through its resonance effect (+M effect), increases the electron density on the aromatic ring and can decrease the electrophilicity of the adjacent carbonyl carbon, making it less reactive towards nucleophiles compared to the unsubstituted 4'-formylphenyl group. quora.com However, the ortho-position of the methoxy group can also introduce steric hindrance.

In reactions with a limited amount of a nucleophile, the more reactive aldehyde is expected to react preferentially. For instance, in a reaction with a nucleophile, the 4'-formyl group, being more electrophilic, would likely react first. This differential reactivity allows for the selective functionalization of one aldehyde group over the other. Studies on unsymmetrical chiral dialdehydes have demonstrated that such selective reactions are feasible, leading to the formation of specific macrocycles when reacted with unsymmetrical diamines like lysine. bohrium.comresearchgate.net

Regioselectivity:

Regioselectivity in the context of this compound primarily relates to reactions occurring on the aromatic rings, such as electrophilic aromatic substitution. The directing effects of the substituents on each ring will govern the position of incoming electrophiles.

Ring A (2-methoxy-4-formylphenyl): This ring contains a strongly activating and ortho-, para- directing methoxy group and a deactivating and meta- directing formyl group. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Ring B (4-formylphenyl): This ring contains a deactivating and meta- directing formyl group. Therefore, electrophilic substitution on this ring will be disfavored and would occur at the positions meta to the formyl group (positions 3' and 5').

Stereoselectivity:

The biphenyl scaffold of this compound introduces the possibility of atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. For a biphenyl derivative to be chiral, rotation around the C-C single bond must be hindered, and each ring must have non-identical substituents at its ortho positions. stackexchange.com

In the case of this compound, one ring has a methoxy group at an ortho position (relative to the other ring). If the substituents are sufficiently bulky to restrict rotation, the molecule could exist as a pair of enantiomers. The energy barrier to rotation is influenced by the size of the ortho substituents. libretexts.org The presence of the ortho-methoxy group and the potential for forming derivatives at the aldehyde positions could lead to separable, stereoisomeric products in certain reactions.

Catalytic Transformations Utilizing the Compound

While specific catalytic applications of this compound are not extensively documented, its structural motifs suggest several potential roles in catalysis. Biphenyl aldehydes and related structures are valuable in the synthesis of advanced materials and as ligands in homogeneous catalysis.

Precursors to Porous Organic Polymers:

Dialdehydes, such as biphenyl-4,4'-dicarbaldehyde, are common building blocks for the synthesis of porous organic frameworks (POFs), including covalent organic frameworks (COFs). researchgate.net These materials are constructed through the formation of robust covalent bonds, often imine linkages resulting from the condensation of aldehydes with amines. The bifunctional nature of this compound makes it a suitable monomer for the creation of such polymers. The introduction of a methoxy group could modulate the electronic properties and pore environment of the resulting framework.

Ligand Synthesis for Homogeneous Catalysis:

The aldehyde functional groups can be readily converted into other functionalities, such as amines, alcohols, or phosphines, which can act as coordinating sites for metal catalysts. rsc.org For example, reductive amination of the aldehyde groups could yield a bidentate diamine ligand. The biphenyl backbone provides a rigid and tunable scaffold, which is a desirable feature in ligand design for asymmetric catalysis. Biphenyl-based phosphine (B1218219) ligands, for instance, have been effectively used in metal-catalyzed reactions like hydroformylation and asymmetric hydrogenation. nih.gov The chirality arising from atropisomerism in appropriately substituted biphenyls can be transferred to the catalytic process, enabling enantioselective transformations. researchgate.net

Table 1: Comparison of Reactivity of Substituted Benzaldehydes

| Compound | Substituent | Electronic Effect of Substituent | Reactivity towards Nucleophiles |

| 4-Nitrobenzaldehyde | -NO₂ at para-position | Electron-withdrawing (-I, -M) | Most reactive |

| Benzaldehyde (B42025) | None | - | Intermediate reactivity |

| 4-Methylbenzaldehyde | -CH₃ at para-position | Electron-donating (+I, +H) | Less reactive |

| 4-Methoxybenzaldehyde | -OCH₃ at para-position | Electron-donating (-I, +M) | Least reactive |

This table is based on established principles of electronic effects on carbonyl reactivity. quora.com

Table 2: Illustrative Chemoselective Reactions of an Unsymmetrical Dialdehyde Analogue

| Reactant 1 | Reactant 2 | Conditions | Major Product | Reference |

| (S)-BINOL-based unsymmetrical dialdehyde | L-Lysine | Zn(OAc)₂ | Regio- and enantioselective macrocycle | bohrium.comresearchgate.net |

| (S)-BINOL-based unsymmetrical dialdehyde | D-Lysine | Zn(OAc)₂ | Diastereomeric macrocycle | bohrium.comresearchgate.net |

This table illustrates the principle of chemoselectivity using a structurally related unsymmetrical dialdehyde.

Advanced Spectroscopic and Structural Elucidation of 4 4 Formylphenyl 2 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-(4-Formylphenyl)-2-methoxybenzaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule, differentiated by their unique electronic environments.

Aldehyde Protons: The compound features two aldehyde groups (-CHO) in different positions. The proton of the formyl group at the C4'-position is expected to resonate as a singlet at a downfield chemical shift, typically around 10.1 ppm. The aldehyde proton on the C1-position, influenced by the adjacent methoxy (B1213986) group, is also expected to appear as a singlet in a similar region, likely around 10.4 ppm. libretexts.org

Methoxy Protons: The methoxy group (-OCH₃) attached to the C2-position provides a sharp, characteristic singlet, integrating to three protons. Its chemical shift is anticipated to be in the range of 3.9-4.0 ppm.

Aromatic Resonances: The molecule contains seven aromatic protons distributed across two phenyl rings. These protons exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The protons on the methoxy-substituted ring (H-3, H-5, H-6) and the formyl-substituted ring (H-2', H-3', H-5', H-6') will have distinct chemical shifts. Protons adjacent to the electron-withdrawing formyl groups are expected to be the most deshielded and appear further downfield, typically in the 7.8-8.0 ppm range. rsc.org The proton ortho to the methoxy group (H-3) would likely appear around 7.2 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H (C1-CHO) | ~10.4 | Singlet (s) | 1H |

| Aldehyde H (C4'-CHO) | ~10.1 | Singlet (s) | 1H |

| Methoxy H (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Aromatic H (H-2', H-6') | ~8.0 | Doublet (d) | 2H |

| Aromatic H (H-3', H-5') | ~7.9 | Doublet (d) | 2H |

| Aromatic H (H-6) | ~7.7 | Doublet (d) | 1H |

| Aromatic H (H-5) | ~7.5 | Doublet of Doublets (dd) | 1H |

| Aromatic H (H-3) | ~7.2 | Doublet (d) | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, allowing for a complete analysis of the carbon backbone.

Carbonyl Carbons: The two aldehyde carbonyl carbons (C=O) are the most deshielded, appearing at the far downfield end of the spectrum, typically between 190 and 193 ppm. oregonstate.edu

Aromatic Carbons: The twelve carbons of the two phenyl rings resonate in the aromatic region of the spectrum, generally from 110 to 160 ppm. The carbons directly bonded to oxygen (C-2) or the other ring (C-1, C-4, C-1', C-4') are the most deshielded in this region. The C-2 carbon, bearing the methoxy group, is expected around 160 ppm, while the other quaternary carbons will appear as weak signals.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) gives a distinct, sharp signal in the upfield region of the spectrum, typically around 55-56 ppm. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde C (C1-CHO) | ~192 | Carbonyl carbon |

| Aldehyde C (C4'-CHO) | ~191 | Carbonyl carbon |

| Aromatic C (C-2) | ~160 | Attached to -OCH₃ group |

| Aromatic C (C-4') | ~147 | Quaternary, attached to other ring |

| Aromatic C (C-1') | ~138 | Quaternary, attached to -CHO group |

| Aromatic C (C-4) | ~136 | Quaternary, attached to other ring |

| Aromatic C (C-6) | ~134 | |

| Aromatic C (C-2', C-6') | ~130 | |

| Aromatic C (C-3', C-5') | ~129 | |

| Aromatic C (C-5) | ~125 | |

| Aromatic C (C-1) | ~122 | Quaternary, attached to -CHO group |

| Aromatic C (C-3) | ~112 | |

| Methoxy C (-OCH₃) | ~56 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's intricate structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between neighboring aromatic protons within each ring, confirming their relative positions (e.g., H-5 with H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It is used to definitively assign which proton is bonded to which carbon, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings (over 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include the aldehyde protons showing a cross-peak to their respective quaternary carbons on the ring, and the methoxy protons showing a correlation to the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methoxy group's protons and the H-3 proton, confirming the placement of the methoxy group at the C-2 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule and their bonding environments.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic absorption bands for the various functional groups.

Aldehyde Group: This group gives rise to two highly characteristic absorptions. A strong, sharp band for the C=O (carbonyl) stretch is expected. Due to conjugation with the aromatic rings, this band would appear at a lower wavenumber than a saturated aldehyde, typically in the range of 1690-1710 cm⁻¹. pressbooks.pub A second, weaker set of bands for the aldehyde C-H stretch appears between 2700-2850 cm⁻¹. docbrown.info

Aromatic Rings: The C=C stretching vibrations within the aromatic rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic protons result in bands above 3000 cm⁻¹. docbrown.info

Methoxy Group: The C-O stretching vibration of the aryl-ether linkage is expected to produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch).

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2700 - 2850 | Weak (often two bands) |

| C=O Stretch | Aromatic Aldehyde | 1690 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| Asymmetric C-O-C Stretch | Methoxy (-OCH₃) | ~1250 | Strong |

| Symmetric C-O-C Stretch | Methoxy (-OCH₃) | ~1030 | Medium |

| C-H Out-of-Plane Bend | Aromatic Ring | 650 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule.

Aromatic Ring Vibrations: Raman spectra of biphenyl (B1667301) derivatives are often dominated by strong signals from the aromatic rings. researchgate.net A very strong band corresponding to the symmetric ring-breathing mode is expected. The C=C stretching modes around 1600 cm⁻¹ are also typically strong and Raman-active. researchgate.net

Carbonyl Stretch: The C=O stretch of the aldehyde groups, while strong in the IR, is also expected to be visible in the Raman spectrum, though potentially with less intensity.

Other Modes: The biphenyl linkage itself gives rise to characteristic Raman signals, often observed as a strong peak around 1280 cm⁻¹, which is indicative of the inter-ring C-C stretch. researchgate.net

The combination of these spectroscopic techniques allows for a full and unambiguous structural determination of this compound, providing a unique spectral fingerprint for its identification.

Analysis of C-H, C=O, and C-O Stretching Modes

The infrared (IR) spectrum of this compound is characterized by specific vibrational modes that are indicative of its key functional groups. The analysis focuses on the stretching vibrations of the C-H, C=O, and C-O bonds.

C-H Stretching: The molecule contains both aromatic (sp² hybridized) and aldehydic C-H bonds, as well as C-H bonds within the methoxy group (sp³ hybridized). Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. libretexts.org The aldehydic C-H bond presents a distinctive feature, typically showing two weak to medium absorption bands, one near 2850-2820 cm⁻¹ and another around 2750-2720 cm⁻¹. pressbooks.pubresearchgate.net The presence of both bands is a strong indicator of an aldehyde functional group. The sp³ C-H stretches from the methoxy group are expected in the 2950-2850 cm⁻¹ range. ucla.edu

C=O Stretching: The carbonyl (C=O) stretching vibration of the two aldehyde groups is one of the most intense and easily identifiable absorptions in the IR spectrum. For aromatic aldehydes, this strong band typically occurs in the 1710-1685 cm⁻¹ region. ucla.edu The conjugation of the carbonyl group with the phenyl ring slightly lowers the frequency compared to non-conjugated aldehydes. The two C=O groups in this compound may result in a single, potentially broadened, strong absorption band or two very closely spaced peaks within this range.

C-O Stretching: The molecule has two types of C-O single bonds: the aryl-O bond of the methoxy group and the C-O bond within the methoxy group itself. Aryl-alkyl ethers exhibit a strong, characteristic C-O stretching band. The aromatic C-O stretch is expected to appear in the 1275-1200 cm⁻¹ region, while the aliphatic C-O stretch of the methoxy group will likely be found around 1075-1020 cm⁻¹. researchgate.net

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aldehydic C-H | Stretch | ~2830 and ~2730 | Weak |

| Methoxy C-H | Stretch | 2950 - 2850 | Medium |

| Aldehydic C=O | Stretch | 1710 - 1685 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aryl-O (Ether) | Stretch | 1275 - 1200 | Strong |

| Alkyl-O (Ether) | Stretch | 1075 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is governed by the electronic transitions within its extensive conjugated system.

The primary chromophore in this molecule is the biaryl system, which includes the two phenyl rings and the two formyl groups. The methoxy group acts as an auxochrome, a group that modifies the absorption characteristics of the chromophore. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

π → π Transitions:* These are high-intensity transitions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation across the two phenyl rings and the carbonyl groups results in strong absorption bands, likely in the 250-350 nm range.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and methoxy groups) to a π* antibonding orbital. These transitions are typically of much lower intensity than π → π* transitions and are expected to appear at longer wavelengths, potentially above 300 nm.

The electronic communication between the two phenyl rings is a critical factor in the molecule's UV-Vis spectrum. The degree of conjugation is highly dependent on the dihedral angle between the planes of the two rings. A more planar conformation allows for greater orbital overlap, leading to a more extended π-system. This increased conjugation shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) and often increases the molar absorptivity (hyperchromic effect).

The presence of the electron-donating methoxy group (-OCH₃) on one ring and the electron-withdrawing formyl group (-CHO) on both rings creates a "push-pull" effect. This intramolecular charge transfer character can further enhance the intensity and shift the λ_max of the π → π* transition to even longer wavelengths.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and structural features of the compound through analysis of its fragmentation pattern. The molecular formula for this compound is C₁₅H₁₂O₃, giving it a molecular weight of 240.26 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 240. A smaller peak at m/z = 241 ([M+1]⁺) would also be present due to the natural abundance of the ¹³C isotope.

The fragmentation of this compound would likely proceed through several key pathways, initiated by the loss of labile groups. Based on the fragmentation of similar structures like benzaldehyde (B42025) and anisole (B1667542) derivatives, the following fragments are plausible:

Loss of a hydrogen radical: [M-H]⁺ at m/z = 239. This is a common fragmentation for aldehydes.

Loss of a formyl radical: [M-CHO]⁺ at m/z = 211. This can occur from either aldehyde group.

Loss of a methoxy radical: [M-OCH₃]⁺ at m/z = 209.

Formation of a benzoyl-type cation: The loss of a hydrogen radical from an aldehyde followed by the loss of carbon monoxide is a characteristic pathway. For example, [M-H-CO]⁺ would lead to a fragment at m/z = 211.

Cleavage at the biaryl bond: This could lead to fragments corresponding to the individual substituted benzene (B151609) rings, such as a formylphenyl cation at m/z = 105 or a methoxybenzoyl cation at m/z = 135.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

| 240 | [C₁₅H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 239 | [C₁₅H₁₁O₃]⁺ | Loss of H radical from an aldehyde |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of formyl radical (-CHO) |

| 209 | [C₁₄H₉O₂]⁺ | Loss of methoxy radical (-OCH₃) |

| 135 | [C₈H₇O₂]⁺ | Fragment corresponding to a methoxybenzoyl cation |

| 105 | [C₇H₅O]⁺ | Fragment corresponding to a benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A single-crystal X-ray diffraction study of this compound would reveal key structural parameters. The most significant of these is the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-substituents (the methoxy group on one ring and a hydrogen atom on the other), the molecule is not expected to be planar.

In similar non-planar biaryl systems, the dihedral angle between the rings can range significantly, often between 30° and 70°. researchgate.netresearchgate.net This twist is a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a twisted conformation).

The crystal structure would also confirm the bond lengths and angles, showing, for example, a partial double bond character in the C-C bond connecting the two rings due to conjugation. Furthermore, the analysis would elucidate the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. researchgate.netnih.gov

Table 3: Key Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Finding |

| Dihedral Angle | The angle between the planes of the two phenyl rings. | Non-zero, likely in the 30-70° range due to steric hindrance. |

| C-C Inter-ring Bond Length | The length of the single bond connecting the two rings. | Shorter than a typical C-C single bond (~1.49 Å) due to conjugation. |

| Molecular Packing | Arrangement of molecules in the crystal lattice. | Stabilized by intermolecular forces like C-H···O hydrogen bonds or π-stacking. |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular interactions for the compound this compound. In the absence of a published crystal structure, a definitive analysis of its hydrogen bonding and π-stacking phenomena is not possible.

However, based on the structural features of the molecule, which include two aldehyde groups, a methoxy group, and two phenyl rings, several types of intermolecular interactions can be anticipated to play a role in its solid-state packing. The aldehyde and methoxy oxygen atoms are potential hydrogen bond acceptors, likely forming weak C–H···O hydrogen bonds with aromatic and aldehydic protons of neighboring molecules. The presence of two aromatic rings suggests the possibility of π-stacking interactions, which are common in the crystal structures of similar aromatic compounds. For instance, studies on other multi-substituted benzaldehyde derivatives have revealed the prevalence of C–H···O hydrogen bonds and various forms of π–π stacking in defining their supramolecular architectures. These interactions collectively contribute to the stability of the crystal lattice.

Crystal Packing Architectures

Without such experimental data for this compound, a description of its crystal packing remains speculative. Generally, molecules of this nature, possessing both hydrogen bond acceptors and aromatic rings, would be expected to form complex three-dimensional networks. The interplay between different types of intermolecular forces, such as the anticipated C–H···O hydrogen bonds and π-stacking interactions, would govern the formation of specific packing motifs.

A summary of the anticipated and observed interactions in related compounds is provided in the table below.

| Interaction Type | Potential Donors/Acceptors/Participants in this compound |

| Hydrogen Bonding | |

| C–H···O | Aromatic C-H, Aldehydic C-H (donors); Aldehyde O, Methoxy O (acceptors) |

| π-Interactions | |

| π–π Stacking | Phenyl rings |

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray crystallography would be necessary to elucidate its precise crystal packing architecture and confirm the nature and geometry of its intermolecular interactions.

Computational and Theoretical Chemistry Studies on 4 4 Formylphenyl 2 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and various spectroscopic parameters.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost, particularly for medium to large-sized molecules. arxiv.org Studies on related benzaldehyde (B42025) derivatives frequently employ DFT to elucidate their molecular characteristics. mdpi.comresearchgate.net For 4-(4-Formylphenyl)-2-methoxybenzaldehyde, DFT calculations are essential for determining its most stable three-dimensional structure.

The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This iterative process yields a stationary point on the potential energy surface, representing the equilibrium geometry. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0 are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) to achieve reliable geometries for organic molecules. researchgate.net The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. researchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic structure. Key properties investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation properties. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, negative potential is expected around the oxygen atoms of the formyl and methoxy (B1213986) groups, while positive potential would be located near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: This analysis investigates hyperconjugative interactions and charge delocalization within the molecule, providing insights into the stability arising from electron donation between filled and unfilled orbitals. researchgate.net

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a valuable starting point for more sophisticated computational techniques. While HF methods systematically neglect a portion of the electron correlation, which can affect the accuracy of predicted properties, they are computationally less demanding than correlated methods.

In the study of this compound, HF calculations would serve as a baseline. The results for geometry and energy obtained from HF can be compared against those from DFT or higher-level theories (like Møller-Plesset perturbation theory or Coupled Cluster) to quantify the effect of electron correlation on the molecule's properties. This comparison is a standard practice for benchmarking the performance of different computational methods for a specific chemical system.

The choice of a basis set is a critical parameter in any quantum chemical calculation, dictating the accuracy of the results and the required computational resources. A basis set is a set of mathematical functions used to construct the molecular orbitals. The trade-off between accuracy and efficiency is a primary consideration. mit.edu

Larger basis sets with more functions provide a more flexible description of the electron distribution, leading to higher accuracy but also a significant increase in calculation time. The computational effort for some steps can scale as the fourth power of the number of basis functions. mit.edu For molecules like this compound, a hierarchical approach is often used. Initial explorations might use a smaller basis set (e.g., 6-31G(d)) for speed, while final, high-accuracy calculations employ larger, more flexible sets.

Commonly used basis sets in studies of similar aromatic compounds include:

Pople-style basis sets: (e.g., 6-31G(d,p), 6-311++G(d,p)) These are widely used and offer a good balance for many organic molecules. mdpi.comresearchgate.net The notation indicates the number of functions used for core and valence electrons, with additions for polarization (d,p) and diffuse ++ functions to better describe bonding and lone pairs.

Karlsruhe "def2" basis sets: (e.g., def2-SVP, def2-TZVP) These are known for their consistency and efficiency across the periodic table and are often recommended for DFT calculations. psicode.org

Correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit and are essential for high-accuracy correlated calculations.

Table 1: Comparison of Common Basis Sets in Computational Chemistry

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Double-zeta valence, polarized. A popular choice for initial geometry optimizations. | Routine calculations, preliminary scans. |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on heavy atoms and hydrogens. | High-accuracy DFT calculations of geometry, frequencies, and non-covalent interactions. researchgate.net |

| def2-TZVP | Triple-zeta valence with polarization. Known for efficiency and robustness with DFT. | Recommended for DFT calculations seeking a good cost-to-accuracy ratio. psicode.org |

| aug-cc-pVTZ | Augmented correlation-consistent, triple-zeta. High-level basis set for very accurate energy calculations. | Benchmarking, post-HF calculations (e.g., CCSD(T)). |

Conformational Analysis and Potential Energy Surfaces

The C-C bond connecting the two phenyl rings.

The C-O bond of the ether linkage between the rings.

The C-O bond of the methoxy group.

The C-C bonds connecting the formyl groups to their respective phenyl rings.

Computational studies on related methoxybenzaldehydes have shown that planar conformations are often energetically preferred. mdpi.com To identify the stable conformers of this compound, a systematic scan of the potential energy surface (PES) is performed. This involves calculating the molecule's energy while systematically rotating around key dihedral angles. The resulting energy minima correspond to the most stable rotational isomers. DFT calculations are well-suited for determining the geometries and relative energies of these conformers.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle (τ) | Description | Expected Influence on Conformation |

|---|---|---|

| τ1 | Torsion around the C-C bond linking the two phenyl rings. | Determines the relative orientation of the two rings (e.g., coplanar vs. twisted). |

| τ2 | Torsion of the methoxy group (C-C-O-C). | Influences the position of the methyl group relative to the formyl group on the same ring. |

| τ3 | Torsion of the formyl group on the 2-methoxy phenyl ring. | Determines the orientation of the aldehyde relative to the methoxy group. |

| τ4 | Torsion of the formyl group on the 4-formyl phenyl ring. | Determines the orientation of the aldehyde relative to the biphenyl (B1667301) linkage. |

The potential energy surface not only reveals the stable conformers but also the energy barriers that separate them. These barriers represent transition states on the interconversion pathway between two isomers. The height of the energy barrier dictates the rate at which the molecule can convert from one conformation to another at a given temperature.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational methods allow for a detailed analysis of the electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is generally less stable. wikipedia.org Conversely, a large gap indicates a "hard" molecule with high stability. niscpr.res.in The energy of the gap can be used to predict the strength and stability of molecules and even the colors they might produce. wikipedia.org For instance, introducing electron-withdrawing groups like a formyl group can decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.net In substituted biphenyl complexes, the HOMO-LUMO energy gap can be effectively controlled by adding electron-donating or electron-withdrawing groups to the ligands. rsc.org Reactivity in certain reactions, like the Pictet-Spengler reaction, can be gauged by the energy difference between the LUMO and HOMO orbitals. wuxibiology.com

For a molecule like this compound, the HOMO is expected to be distributed across the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing formyl-substituted phenyl ring, facilitating intramolecular charge transfer upon excitation.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Aromatic Aldehydes

This table presents representative data for compounds structurally related to this compound to illustrate typical energy values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Methoxy-substituted Substrate | - | - | 7.93 | wuxibiology.com |

| Chloro-substituted Substrate | - | - | 8.53 | wuxibiology.com |

| Bis-aldehyde 5 | - | - | 3.670 | researchgate.net |

| Bis-alcohol 3 | - | - | 4.015 | researchgate.net |

The distribution of electron density in a molecule is key to its physical and chemical properties. Mulliken population analysis is a common, albeit basis-set dependent, method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.instackexchange.com These charges influence dipole moment, polarizability, and other electronic properties. niscpr.res.in

A more visual tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack. In a molecule containing aldehyde groups, the oxygen atoms are expected to have a negative charge and act as electron donors, while the carbonyl carbons and formyl protons would be electron-deficient. niscpr.res.in

For this compound, one would anticipate a significant negative electrostatic potential around the oxygen atoms of both the methoxy and formyl groups. The hydrogen atoms of the formyl groups would exhibit a positive potential.

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Phenol

The following data for 2,6-dichloro-4-fluoro phenol, calculated using DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock (HF/6-311+G(d,p)) methods, demonstrates typical charge distributions in a substituted aromatic ring. semanticscholar.org

| Atom | Charge (HF method) | Charge (DFT method) |

| C1 | -0.27 | -0.16 |

| C2 | 0.05 | 0.02 |

| C3 | -0.32 | -0.19 |

| C4 | 0.46 | 0.23 |

| C5 | -0.32 | -0.19 |

| C6 | 0.05 | 0.02 |

| O7 | -0.68 | -0.52 |

| H8 | 0.48 | 0.38 |

| F9 | -0.17 | -0.15 |

| Cl10 | 0.09 | 0.01 |

| Cl11 | 0.09 | 0.01 |

| H12 | 0.22 | 0.17 |

| H13 | 0.22 | 0.17 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. q-chem.comusc.edu This method is considered more robust than Mulliken analysis, especially with larger basis sets. stackexchange.com NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the stability of the molecule. nih.gov It quantifies donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) NBOs, where the stabilization energy (E(2)) indicates the strength of these interactions. researchgate.net

In this compound, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs of the methoxy group into the π* anti-bonding orbitals of the aromatic ring. Similarly, it would detail the electronic structure of the C=O double bonds in the formyl groups and the interactions between the two phenyl rings.

Simulation of Spectroscopic Properties

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. nih.gov Calculations can help assign complex spectra and provide insight into the conformational properties of molecules. rsc.org For substituted benzenes, the chemical shifts of aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents. wisc.edu The accuracy of predicted shifts depends on the chosen level of theory and basis set. wisc.edu In biphenyl systems, the dihedral angle between the phenyl rings significantly affects the ¹³C chemical shifts. rsc.org

For this compound, the proton signals of the two aromatic rings would appear in distinct regions. The protons on the methoxy-substituted ring would be influenced by its electron-donating effect, while the protons on the formyl-substituted ring would be deshielded by the electron-withdrawing aldehyde group.

Table 3: Illustrative Experimental ¹H-NMR Chemical Shifts (ppm) for Precursor Molecules

This table shows the chemical shifts for molecules that represent the two halves of the target compound. Data is for spectra recorded in CDCl₃.

| Compound | Proton | Chemical Shift (ppm) | Source |

| 2-Methoxybenzaldehyde (B41997) | Aldehyde (-CHO) | 10.45 | mdpi.com |

| Aromatic | 6.9-7.8 | mdpi.com | |

| Methoxy (-OCH₃) | 3.9 | mdpi.com | |

| 4-Formylbenzoic acid (related to 4-formylphenyl) | Aldehyde (-CHO) | 10.11 | conicet.gov.ar |

| Aromatic | 8.02-8.14 | conicet.gov.ar |